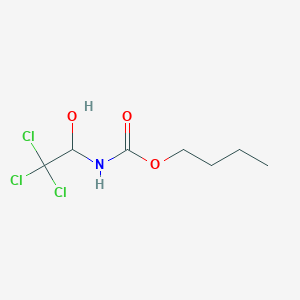

Butyl (2,2,2-trichloro-1-hydroxyethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

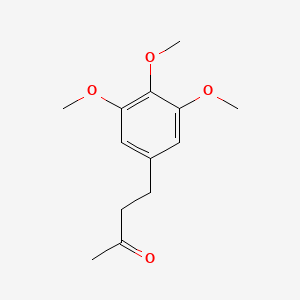

Butyl (2,2,2-trichloro-1-hydroxyethyl)carbamate, also known as butylcarbamate, is an organic compound used in various scientific applications, including research and development in the fields of biochemistry and physiology. Butylcarbamate is a colorless, odorless, and tasteless solid that is soluble in water and ethanol. It is a derivative of carbamic acid, which is a type of carboxylic acid. It is commonly used in laboratory experiments as a reagent and as a catalyst in chemical reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis and Heterocyclic Compounds

Monosubstituted thioureas, including our compound of interest, serve as classical reagents for synthesizing diverse heterocyclic systems. Researchers utilize them to create 2-amino-1,3-thiazole derivatives, pyrimidine-2-thiones, and imidazole-2-thione compounds . The thiourea fragment itself acts as an active pharmacophore group, making it valuable in drug development.

Biologically Active Substances

Butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate exhibits biological activity. Some of its derivatives act as inhibitors of specific enzymes and channels. For instance:

- GADD34:PP1 Holoenzyme Complex Inhibitors : Compounds related to our target molecule, such as Salubrinal and Sal003, effectively inhibit this complex .

- hERG Potassium Channel Modulators : Certain thioureas derived from our compound show moderate inhibition of the hERG potassium channel .

- CYP Family Enzyme Inhibitors : Researchers have identified some thioureas as inhibitors of enzymes within the cytochrome P450 (CYP) family .

Polypropylene Nucleation

The compound 2,2’-methylene-bis(4,6-di-tert-butyl-phenyl) phosphate sodium (NA-11) serves as a nucleator for polypropylene (PP). Its efficient preparation involves hydrolysis and neutralization, resulting in a high overall yield .

Zwitterionic Ammonium Carbamate Salt

N-tert-Butyl-1,2-diaminoethane reacts rapidly with atmospheric carbon dioxide to generate the zwitterionic ammonium carbamate salt CO2N(H)C2H4N(H)2tBu .

Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate

This compound can be synthesized from 1-methyl-1H-pyrazol-5-amine via nitrosation, reduction, esterification, amino group protection, and condensation steps, achieving an overall yield of 59.5% .

Solvent-Free Synthesis

The synthesis of N-(2,2,2-trichloro-1-thioureidoethyl)carboxamides, starting from acylated thioureas, yields target products in 87-91% yields. Additionally, a series of 2-(1-carboxamido-2,2,2-trichloroethyl)isothiouronium chlorides can be obtained by S-amido alkylation of thiourea with N-(1,2,2,2-tetrachloroethyl)carboxamides .

Propiedades

IUPAC Name |

butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Cl3NO3/c1-2-3-4-14-6(13)11-5(12)7(8,9)10/h5,12H,2-4H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEDAQSPAGTWFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC(C(Cl)(Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea](/img/structure/B2571237.png)

![N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]prop-2-enamide](/img/structure/B2571239.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2571244.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2571245.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2571247.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2571251.png)